molecular formula C11H11ClN4O B1464150 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine CAS No. 1184826-59-2

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine

Cat. No.: B1464150
CAS No.: 1184826-59-2
M. Wt: 250.68 g/mol
InChI Key: DCSNRDOSZWHSRR-UHFFFAOYSA-N
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Description

6-Chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine (CAS 1184826-59-2) is a chemical compound with a molecular formula of C 11 H 11 ClN 4 O and a molecular weight of 250.68 g/mol . It is a pyridazine derivative featuring a chloropyridazine group linked via a methylene bridge to a 2-methoxypyridin-3-yl group, a structural motif common in the development of small molecule inhibitors for therapeutic research . The presence of both nitrogen-containing heterocycles and a reactive chloro substituent makes it a valuable intermediate for further synthetic modification, particularly in medicinal chemistry programs targeting enzyme inhibition and signal transduction pathways. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, such as those investigated as MALT1 inhibitors, which are relevant in the study of immunology and oncology . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and careful handling are recommended to maintain the integrity of this material for research purposes.

Properties

IUPAC Name

6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-6-13-11)7-14-10-5-4-9(12)15-16-10/h2-6H,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSNRDOSZWHSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach

The preparation typically involves:

  • Halogenation of a pyridazine or pyridine precursor to introduce the 6-chloro substituent.
  • Formation of the pyridazin-3-amine core.
  • Attachment of the (2-methoxypyridin-3-yl)methyl substituent via nucleophilic substitution or coupling reactions.

Specific Preparation Methods

Condensation and Coupling Reactions

A common synthetic route involves condensation of substituted pyridin-2-amines with aldehydes or halogenated pyridazines, followed by amination steps:

  • Method A (Adapted from RSC Supplementary Data) :
    Substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde are reacted in methanol with p-toluenesulfonic acid and an isocyanide at 70 °C for 12 hours. The product is extracted and purified to yield an intermediate amine compound. This method is applicable for preparing related pyridazin-amine derivatives, suggesting its adaptability for the target compound synthesis.

  • Halogenation and Amination :
    Starting from 6-chloropyridazin-3-amine or related halogenated pyridazine derivatives, nucleophilic substitution with (2-methoxypyridin-3-yl)methylamine or its derivatives can form the target compound. This step may involve mild heating and use of base or coupling agents to facilitate amine substitution.

Use of N-Bromosuccinimide (NBS) and Electrophilic Aromatic Substitution

  • NBS can be employed for selective bromination of amino-pyridine derivatives, which can then be used in coupling reactions to introduce the methoxypyridinylmethyl group. This method involves electrophilic aromatic substitution in DMF solvent, followed by amidation and Suzuki-Miyaura cross-coupling to assemble complex heterocycles.

Acetamide Intermediates and Nitration

  • Preparation of halogenated acetamide intermediates such as N-(6-chloro-2-(difluoromethoxy)pyridin-3-yl)acetamide via acetic anhydride acetylation and nitration steps provides a pathway to introduce substituents on the pyridine ring before amination. Although this example involves different substituents, the methodology is relevant for preparing halogenated pyridine intermediates for subsequent amination.

Reaction Conditions and Yields

Step/Method Reagents/Conditions Temperature Time Yield (%) Notes
Method A (Condensation) Substituted pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, 2-isocyano-2,4,4-trimethylpentane 70 °C 12 h Not specified Extraction with EtOAc, drying with Na2SO4
Halogenation + Amination Iodine, substituted ketone, pyridin-2-amine, NaOH 110 °C (4 h), 70 °C (12 h), then 100 °C (1 h) 17 h total Not specified pH adjusted, organic extraction
NBS Bromination N-Bromosuccinimide, DMF 30 °C 5 h Not specified Followed by amidation and Suzuki coupling
Acetylation + Nitration Acetic anhydride, fuming nitric acid, trifluoroacetic anhydride 0 °C to RT 0.5 - 1 h 68-94% Precipitation and filtration steps

Analytical Data and Purification

  • Extraction with organic solvents such as ethyl acetate or dichloromethane followed by drying over anhydrous sodium sulfate is standard.
  • Purification is typically achieved by column chromatography or recrystallization from suitable solvents.
  • Characterization includes ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.

Summary of Key Research Findings

  • The use of substituted pyridin-2-amines as nucleophiles allows efficient construction of the pyridazin-3-amine core with desired substituents.
  • Electrophilic aromatic substitution using NBS is a valuable tool for selective halogenation, enabling further functionalization.
  • Acetylation and nitration steps on pyridine derivatives provide versatile intermediates for downstream amination.
  • Reaction conditions generally involve moderate heating (70-110 °C) and reaction times ranging from several hours to overnight to achieve good conversion.
  • Yields vary depending on the specific step but can reach up to 94% in optimized nitration and acetylation reactions.

The preparation of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine involves multi-step synthetic routes combining halogenation, condensation, and amination reactions. Established methods include acid-catalyzed condensation of aminopyridines with aldehydes, electrophilic aromatic substitution for halogen introduction, and coupling reactions to attach the methoxypyridinylmethyl group. Reaction optimization and purification protocols ensure the production of high-purity target compound suitable for further applications in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Preliminary studies indicate that 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine may exhibit anticancer properties through its interaction with specific enzymes or receptors involved in cancer progression. Its structural similarity to other known anticancer agents enhances its potential in this area.
    • Antimicrobial Properties : The compound's ability to interact with biological macromolecules suggests it may possess antimicrobial activity, although detailed studies are required to confirm this potential.
  • Biological Interaction Studies
    • Protein Binding : Interaction studies have shown that this compound can bind to proteins and nucleic acids through hydrogen bonding and π-stacking interactions. These interactions can influence enzyme activities or receptor binding affinities, leading to observable biological effects.
    • Mechanism of Action : Understanding the mechanism of action involves studying how the compound interacts at the molecular level with target proteins or enzymes, which could provide insights into its therapeutic applications.

Data Table: Structural Comparisons and Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundChloro and methoxy substitutions on pyridazine corePotential anticancer
6-methoxypyridin-3-amineMethoxy group on pyridineAntimicrobial
N-(pyridin-2-yl)methylpyridazin-3-aminesDifferent substitution pattern on pyridazineAnti-inflammatory
5-chloro-N-(pyridin-4-yl)methylpyridazin-4-aminesChlorine substitution at different positionAnticancer

This table highlights the unique structural features of this compound compared to other compounds, emphasizing its potential for diverse biological activities.

Case Studies

  • Anticancer Research : In vitro studies have indicated that compounds similar to this compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation. Further research is needed to establish the efficacy and safety profile of this compound in clinical settings.
  • Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activities, which could lead to new therapeutic strategies for diseases where enzyme dysregulation is a factor. The specificity of these interactions remains a subject of ongoing research.

Mechanism of Action

The mechanism of action of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyridazine ring and amine nitrogen significantly impact melting points, solubility, and molecular weight. Key examples include:

Compound Name Substituent on Amine Nitrogen Molecular Weight (g/mol) Melting Point (°C) Key Features
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 2-Methoxyphenyl 266.69 Not reported Crystallographically characterized
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine 4-Nitrophenyl 280.68 182–183 Electron-withdrawing nitro group
6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine 4-Nitrophenyl 276.25 123–125 Methoxy enhances solubility
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine Cyclohexylmethyl 225.72 Not reported High lipophilicity
6-Chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine 2,6-Difluorobenzyl 255.65 Not reported Fluorine improves metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in compound 12) correlate with higher melting points, likely due to increased dipole interactions .
  • Methoxy groups (e.g., in the target compound) may reduce melting points compared to chloro analogues, as seen in compound 13 (123–125°C vs. 182–183°C for compound 12) .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The crystal structure of 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine reveals intermolecular N–H···N hydrogen bonds, stabilizing the lattice . Similar interactions are likely in the target compound, influencing its solid-state properties.
  • Conformational Flexibility : The cyclohexylmethyl group in 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine adopts a chair conformation, which may restrict rotational freedom compared to the more planar methoxypyridinyl group in the target compound .

Biological Activity

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine is a chemical compound with the molecular formula C12H12ClN3O. It features a pyridazine core, which is substituted with a chloro group and a methoxypyridine moiety. This structural configuration suggests potential for various biological activities, making it an interesting candidate for pharmacological studies.

The compound's unique structure allows for multiple interactions due to the presence of nitrogen atoms and the aromatic nature of the rings. These characteristics contribute to its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC12H12ClN3O
Molecular Weight239.69 g/mol
CAS Number1457066-18-0
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the methoxy group may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

2. Anti-inflammatory Effects
Similar pyridazine derivatives have been shown to possess anti-inflammatory activities. The ability of this compound to modulate inflammatory pathways could be significant in treating conditions characterized by chronic inflammation.

3. Anticancer Potential
Preliminary studies suggest that derivatives of pyridazine can exhibit anticancer activities due to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation. The specific mechanism of action for this compound remains to be fully elucidated but may involve apoptosis induction in cancer cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that its interaction with specific molecular targets, such as enzymes or receptors, modulates their activity, thereby influencing various biological processes.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound, against strains of bacteria and fungi. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms
In vitro studies assessed the anti-inflammatory properties by measuring cytokine levels in response to treatment with the compound. The results showed a marked reduction in pro-inflammatory cytokines, supporting its role as a potential therapeutic agent in inflammatory diseases.

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing related compounds and their activities is provided below:

CompoundStructural FeaturesBiological Activity
6-methoxypyridin-3-amineMethoxy group on pyridineAntimicrobial
N-(pyridin-2-yl)methylpyridazin-3-aminesDifferent substitution patternAnti-inflammatory
5-chloro-N-(pyridin-4-yl)methylpyridazin-4-aminesChlorine substitution at different positionAnticancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution reaction between 6-chloropyridazin-3-amine and a 2-methoxypyridine-3-methyl derivative. Use polar aprotic solvents (e.g., DMF or DMSO) and a base like K2_2CO3_3 to deprotonate the amine .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 80–100°C) and reaction time (12–24 hrs) to improve yield.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How can the structural identity of this compound be confirmed?

  • Methodology :

  • X-ray crystallography : Resolve single-crystal structures to determine bond lengths, angles, and packing interactions. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters a = 14.60 Å, b = 10.86 Å, c = 17.46 Å, and β = 126.4° were reported for analogous pyridazine derivatives .
  • Spectroscopy : Use 1^1H NMR (e.g., δ 8.87 ppm for pyridine protons) and 13^13C NMR (e.g., δ 104–160 ppm for aromatic carbons) for functional group validation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyridazine derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and evaluate changes in activity using standardized assays (e.g., enzyme inhibition or cytotoxicity screens).
  • Data normalization : Account for experimental variables (e.g., cell line variability, solvent effects) by including positive/negative controls and replicate experiments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • DFT calculations : Use software like Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate predictions with experimental kinetic studies (e.g., monitoring substitution reactions via UV-Vis spectroscopy) .
  • MD simulations : Model solvent interactions (e.g., in DMSO) to assess steric effects on reaction pathways .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-π stacking) in crystalline forms of this compound?

  • Methodology :

  • SC-XRD : Analyze intermolecular distances (e.g., 3.5–4.0 Å for π-π interactions) and hydrogen-bonding networks (e.g., N–H···O motifs) using software like Mercury .
  • Thermal analysis : Perform DSC/TGA to correlate structural stability with interaction strength .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine

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